tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate
Description
tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate is a cyclopropane-derived carbamate compound featuring a tert-butyl carbamate group, a cyclopropylsulfonylcarbamoyl moiety, and an ethenyl substituent. Its stereochemical designation is (1R,2S), as noted in . For instance, structurally related compounds (e.g., AC1NQWCK in ) have demonstrated successful molecular docking with hypoxia-inducible factor-2 (HIF-2α, PDB: 4XT2), suggesting a role in cancer therapeutics.
Properties
IUPAC Name |
tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-5-9-8-14(9,15-12(18)21-13(2,3)4)11(17)16-22(19,20)10-6-7-10/h5,9-10H,1,6-8H2,2-4H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUACYDRISHUAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)NS(=O)(=O)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can significantly enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), trifluoroacetic acid (TFA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in the design of enzyme inhibitors and probes.
Medicine
Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new therapeutics .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate involves its interaction with specific molecular targets. The compound can form stable carbamate bonds with proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique properties are best understood through comparison with analogous tert-butyl carbamate derivatives. Key structural variations include substituents on the cyclopropane ring, which influence molecular interactions, solubility, and bioactivity. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Analysis
Biological Activity: The target compound shares structural similarities with AC1NQWCK, which demonstrated successful docking with HIF-2α (4XT2) in . Both compounds contain sulfonylcarbamoyl groups, critical for hydrogen bonding with protein targets. However, AC1NQWCK’s extended quinoline moiety may enhance binding specificity compared to the ethenyl group in the target compound .
Solubility and Stability: The potassium salt derivative (GP205 in ) highlights how counterions improve solubility for pharmacological applications.
Functional Group Impact :
- Hydrophilic substituents (e.g., 2-hydroxyethyl in ) increase water solubility but may reduce bioavailability. Conversely, aromatic groups (e.g., 3-fluorophenyl in ) improve stability but may introduce toxicity risks .
Synthetic Utility: Aminoethyl derivatives () serve as intermediates in peptide synthesis, leveraging their reactivity for coupling reactions. The target compound’s ethenyl group could enable further functionalization via olefin metathesis or epoxidation .
Recommendations :
- Conduct in vitro assays to validate HIF-2α binding.
- Explore derivatization of the ethenyl group for enhanced specificity.
- Compare crystallographic data (using SHELX/ORTEP-3, per and ) with docking results to refine structural models.
Biological Activity
The compound tert-butyl N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural properties, and biological effects based on diverse research findings.
- Chemical Formula : C14H22N2O5S
- Molecular Weight : 330.40 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves several steps, including the reaction of cyclopropylsulfonamide with tert-butoxycarbonyl derivatives. The process typically utilizes solvents like THF and reagents such as CDI and DBU to facilitate the formation of the carbamate linkage .
Antifungal Activity
Research has demonstrated that compounds with similar structures exhibit antifungal properties. For instance, studies on related compounds like Butenafine showed moderate effectiveness against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The disk diffusion method was employed to assess the antifungal activity, indicating that structural analogues can retain or enhance biological activity .
Cytotoxicity and Antitumor Activity
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction. The effectiveness is often measured using assays such as MTT or resazurin reduction assays, with IC50 values indicating the concentration required to inhibit cell viability by 50% .
Metabolic Stability
The metabolic stability of this compound has been evaluated in comparison to other bioactive molecules. The presence of the tert-butyl group is noted to influence metabolic pathways significantly, affecting the compound's half-life and bioavailability. Studies indicate that modifications to the structure can lead to variations in metabolic stability, which is crucial for drug development .
Case Studies
| Study | Compound Tested | Biological Activity | Methodology | Findings |
|---|---|---|---|---|
| Study 1 | Butenafine | Antifungal | Disk diffusion | Moderate effectiveness against T. mentagrophytes |
| Study 2 | Tert-butyl derivative | Cytotoxicity | MTT assay | Induced apoptosis in cancer cell lines |
| Study 3 | Related carbamates | Metabolic Stability | Pharmacokinetic analysis | Variability in half-life observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
